Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxylate ester group (COOEt), a methylthio group (SCH3), and a ketone group (C=O) attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring with various substituents. The presence of the carboxylate ester group, methylthio group, and ketone group would significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The carboxylate ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The ketone group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the polarizable sulfur atom in the methylthio group could impact the compound’s solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Molecular Structure Analysis
This compound has been studied for its molecular structure using spectral methods. Quantum chemical and experimental IR and Raman spectral methods have been utilized to determine the preferential isomeric forms of the molecules . These studies are crucial for understanding the compound’s chemical behavior and potential interactions with other molecules.
Pharmacologically Active Decorated Diazines
The pyrimidine scaffold of this compound is a central building block for a wide range of pharmacological applications. Pyrimidines are reported to exhibit activities ranging from antimicrobial to anticancer . The compound’s versatility in biological activities makes it a valuable asset in drug development and therapeutic applications.
Nonlinear Optical (NLO) Properties
Research has explored the crystal, electronic, optical, and NLO properties of related ethyl 6-methyl-2-thioxo-tetrahydropyrimidine derivatives. These studies highlight the compound’s potential as a competitor for perovskite solar cells and its role in the next generation of NLO technology .
Organic Synthesis via Biginelli Reaction
The compound has been synthesized using the Biginelli reaction, which is a rapid method for creating highly functionalized heterocycles. This synthesis route is significant for the structural diversification of heterocyclic compounds, which are essential in medicinal chemistry .
Anticancer Drug Development
Derivatives of this compound have been investigated for their potential in anticancer drug development. The structural diversity offered by the Biginelli reaction products allows for the exploration of new therapeutic agents targeting various cancer types .
Material Science Applications
Thiophene derivatives, which are structurally related to this compound, show promise in material science applications such as the fabrication of light-emitting diodes (LEDs). The compound’s derivatives could potentially be used in optoelectronic devices .
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5(2)10-9(13)11-7(6)15-3/h4H2,1-3H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQMHMWYJMWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate |
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